![molecular formula C9H5F4NO3 B12866882 2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)
2,4-Bis(difluoromethoxy)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(difluoromethoxy)benzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused with an oxazole ring. The presence of difluoromethoxy groups at the 2 and 4 positions of the benzene ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2,4-difluoromethoxybenzene with an appropriate oxazole precursor. One common method includes the use of 2-aminophenol and difluoromethylating agents under specific conditions to introduce the difluoromethoxy groups. The reaction is often carried out in the presence of a base and a solvent such as toluene, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2,4-Bis(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) due to its electrochemical stability and ability to emit light in various colors.
Medicinal Chemistry: The compound is explored for its potential anticancer and antimicrobial properties.
Materials Science: It is used in the development of novel conjugated polymers for organic thin-film transistors (OTFTs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(difluoromethoxy)benzo[d]oxazole in biological systems involves its interaction with specific molecular targets. The difluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler analog without the difluoromethoxy groups, used in various pharmaceutical applications.
2,4-Difluoromethoxybenzene: Lacks the oxazole ring but shares the difluoromethoxy substitution pattern.
Benzo[d]oxazole: Similar core structure but without the difluoromethoxy groups.
Uniqueness
2,4-Bis(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both difluoromethoxy groups and the oxazole ring, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring high stability and specific electronic characteristics .
Propiedades
Fórmula molecular |
C9H5F4NO3 |
|---|---|
Peso molecular |
251.13 g/mol |
Nombre IUPAC |
2,4-bis(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO3/c10-7(11)15-4-2-1-3-5-6(4)14-9(16-5)17-8(12)13/h1-3,7-8H |
Clave InChI |
TZARBWIWCSZBNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
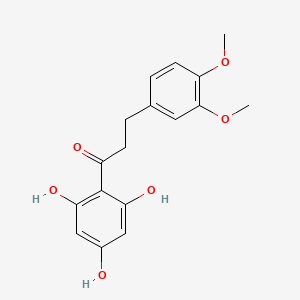
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)

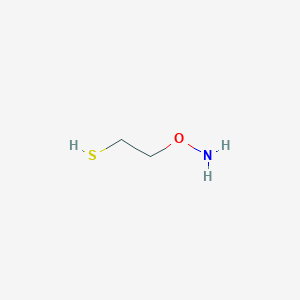

![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
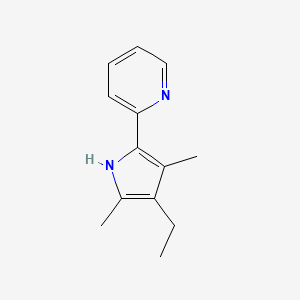
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
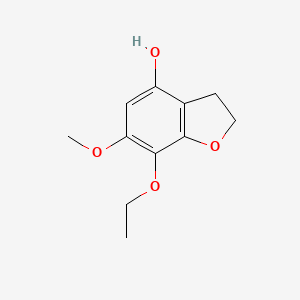
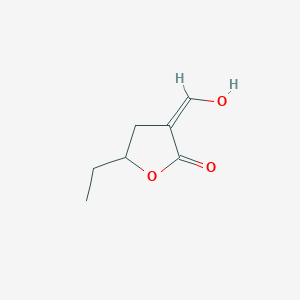
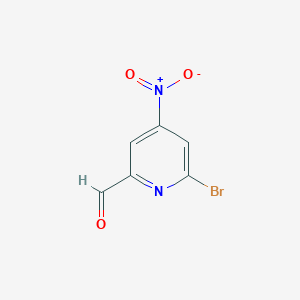

![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
